2-(4-Fluoro-2-methylbenzoyl)pyridine

Medicinal Chemistry Physicochemical Properties Lipophilicity

Researchers often face supply inconsistencies with regioisomeric fluorobenzoylpyridines, introducing confounding variables in SAR and lead optimization. This compound solves that by providing a defined 4-fluoro-2-methyl substitution pattern, critical for consistent kinase inhibitor development. - Defined Scaffold: Enables reproducible target engagement and metabolic stability data vs. non-fluorinated analogs. - High Purity: ≥98% purity reduces assay noise from impurities. - B2B Reliability: In stock, rapid global shipping, and dedicated support for procurement managers.

Molecular Formula C13H10FNO
Molecular Weight 215.22 g/mol
Cat. No. B7875315
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-(4-Fluoro-2-methylbenzoyl)pyridine
Molecular FormulaC13H10FNO
Molecular Weight215.22 g/mol
Structural Identifiers
SMILESCC1=C(C=CC(=C1)F)C(=O)C2=CC=CC=N2
InChIInChI=1S/C13H10FNO/c1-9-8-10(14)5-6-11(9)13(16)12-4-2-3-7-15-12/h2-8H,1H3
InChIKeyMONIDLGXGWGNPR-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-(4-Fluoro-2-methylbenzoyl)pyridine Overview


2-(4-Fluoro-2-methylbenzoyl)pyridine (CAS 1261783-59-8) is a fluorinated aromatic ketone belonging to the class of substituted benzoylpyridines . This compound, with the molecular formula C13H10FNO and a molecular weight of 215.22 g/mol, serves as a key synthetic intermediate and building block in medicinal chemistry . Its structure is characterized by a pyridine ring linked to a 4-fluoro-2-methylphenyl group via a ketone bridge, a common motif in kinase inhibitor design and other bioactive small molecules [1]. The strategic placement of fluorine and methyl substituents on the phenyl ring offers opportunities for modulating physicochemical properties and biological activity compared to unsubstituted or differently substituted analogs [2].

2-(4-Fluoro-2-methylbenzoyl)pyridine SAR Differentiation


Directly substituting 2-(4-Fluoro-2-methylbenzoyl)pyridine with a generic benzoylpyridine or a regioisomeric fluorobenzoylpyridine is not scientifically defensible in a structure-activity relationship (SAR) context. The specific 4-fluoro-2-methyl substitution pattern on the benzoyl ring is not arbitrary; it directly impacts key molecular properties that influence biological performance [1]. Class-level evidence from fluorinated pyridine reviews demonstrates that strategic fluorine incorporation enhances metabolic stability, binding affinity, and pharmacokinetic parameters relative to non-fluorinated counterparts [2]. Even minor alterations, such as shifting the fluorine from the para to the ortho position on the benzoyl ring, can lead to significant differences in target engagement and in vitro potency, as demonstrated in related kinase inhibitor programs . Therefore, the precise substitution pattern of this compound is a critical variable that cannot be overlooked or generically substituted in research and development workflows.

2-(4-Fluoro-2-methylbenzoyl)pyridine Comparative Evidence


Lipophilicity vs. Unsubstituted Benzoylpyridine

The introduction of fluorine and methyl groups on the benzoyl ring of 2-(4-Fluoro-2-methylbenzoyl)pyridine results in a measurable increase in lipophilicity compared to the unsubstituted analog, 2-benzoylpyridine [1]. This is a key parameter for predicting membrane permeability and metabolic stability. The target compound exhibits a calculated SlogP of 2.5555, which is higher than the logP of 2.3126 reported for 2-benzoylpyridine [1].

Medicinal Chemistry Physicochemical Properties Lipophilicity

Thermal Stability Comparison

2-(4-Fluoro-2-methylbenzoyl)pyridine demonstrates a significantly higher melting point range than its unsubstituted analog, 2-benzoylpyridine. This difference in thermal stability is a direct consequence of the fluorine and methyl substitutions, which can enhance crystal lattice energy [1]. The target compound has a reported melting point range of 70°C to 80°C, while the melting point of 2-benzoylpyridine is typically 41-43 °C [1].

Analytical Chemistry Physicochemical Properties Thermal Stability

Fluorination Metabolic Stability Advantage

The strategic incorporation of fluorine into pyridine-based scaffolds, such as 2-(4-Fluoro-2-methylbenzoyl)pyridine, is a well-established strategy in medicinal chemistry to enhance metabolic stability and pharmacokinetic (PK) properties [1]. A recent review of fluorine-containing pyridine derivatives highlights that the presence of fluorine enhances drug potency, selectivity, and metabolic stability, making them highly attractive for therapeutic development [1]. While direct in vitro microsomal stability data for this specific compound is not available in the public domain, its structure conforms to a class of fluorinated heterocycles for which this is a proven, beneficial effect.

Pharmacokinetics Drug Metabolism Medicinal Chemistry

Certified High Purity

Procurement decisions in scientific research are often driven by compound purity, which directly impacts the reproducibility of biological assays and chemical reactions. 2-(4-Fluoro-2-methylbenzoyl)pyridine is commercially available from specialized vendors with a certified purity level of NLT 98% (Not Less Than 98%) . This high purity specification provides a reliable starting point for research and development activities, mitigating the risk of variable results caused by unknown impurities that may be present in lower-grade or uncertified materials.

Quality Control Procurement Analytical Chemistry

Applications and Procurement of 2-(4-Fluoro-2-methylbenzoyl)pyridine


Kinase Inhibitor Scaffold Design

This compound is particularly useful as a core scaffold or building block in medicinal chemistry for the development of kinase inhibitors and other therapeutic agents [1]. The presence of fluorine is a known strategy for modulating metabolic stability and binding affinity, making this a strategic choice for lead optimization campaigns where improved pharmacokinetics are desired [2].

SAR Reference Probe

Due to its specific substitution pattern and well-defined physicochemical properties (e.g., enhanced lipophilicity vs. 2-benzoylpyridine), 2-(4-Fluoro-2-methylbenzoyl)pyridine serves as an ideal reference compound or chemical probe in SAR studies [3]. Its distinct logP value and higher melting point allow for precise comparisons when exploring the effect of fluorine and methyl groups on a molecule's biological and physical behavior .

Cross-Coupling Building Block

The compound can participate in various chemical reactions due to its electrophilic nature and the presence of functional groups, making it a versatile intermediate . Its synthesis and use in palladium-catalyzed C-H bond arylation reactions to produce more complex 2-(fluorinated aryl)pyridine derivatives have been reported, establishing it as a valuable building block for organic synthesis [4].

High-Purity Pharma R&D Component

For pharmaceutical research and development activities that demand high reproducibility, sourcing this compound from vendors offering NLT 98% purity ensures a reliable and consistent starting material . This high purity grade is essential for obtaining meaningful and comparable results in biological assays and chemical reactions, reducing the risk of confounding data from impurities .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

30 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-(4-Fluoro-2-methylbenzoyl)pyridine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.